N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
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Overview
Description
1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids, followed by coupling with thieno[3,2-d]pyrimidine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: Studies explore its effects on cellular pathways and its potential as a tool for probing biological mechanisms.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to desired biological effects. The compound’s structure allows it to bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H14ClFN4O3S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
InChI Key |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Origin of Product |
United States |
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